ethyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate

Lipophilicity Membrane permeability Drug design

Ethyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate (CAS 1707602-69-4) is a heterocyclic small molecule belonging to the 1,2,3-triazole class, featuring a 4-amino substituent on the triazole ring and an ethyl acetate side chain at the N1 position. Its molecular formula is C6H10N4O2, with a molecular weight of 170.17 g/mol.

Molecular Formula C6H10N4O2
Molecular Weight 170.172
CAS No. 1707602-69-4
Cat. No. B2924763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate
CAS1707602-69-4
Molecular FormulaC6H10N4O2
Molecular Weight170.172
Structural Identifiers
SMILESCCOC(=O)CN1C=C(N=N1)N
InChIInChI=1S/C6H10N4O2/c1-2-12-6(11)4-10-3-5(7)8-9-10/h3H,2,4,7H2,1H3
InChIKeyVLIFTOVYDBWMTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate (CAS 1707602-69-4): Procurement-Relevant Identity and Classification


Ethyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate (CAS 1707602-69-4) is a heterocyclic small molecule belonging to the 1,2,3-triazole class, featuring a 4-amino substituent on the triazole ring and an ethyl acetate side chain at the N1 position . Its molecular formula is C6H10N4O2, with a molecular weight of 170.17 g/mol [1]. The compound serves as a versatile scaffold for constructing peptidomimetics and combinatorial libraries through selective modification of the ester and amino groups [2]. It is commercially available as a research chemical from multiple suppliers, but published primary biological activity data for this specific entity remains scarce.

Scaffold 1,2,3-triazole building block with 4-amino and ethyl ester handles
Synthetic access Validated CuAAC route; free acid available at ≥95% purity Ethyl ester purity to confirm per lot
Activity context Limited primary bioactivity data; class-level evidence for target engagement Use as functionalized scaffold for library synthesis

Why Ethyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate Cannot Be Casually Interchanged with Its Closest Structural Analogs


Within the 4-amino-1,2,3-triazole-1-acetic acid ester series, small structural variations—the choice of ester (methyl vs. ethyl vs. isopropyl) or the oxidation state of the carboxylic acid terminus (free acid vs. ester)—produce meaningful differences in lipophilicity, hydrogen-bonding capacity, polar surface area, and metabolic stability. These molecular properties directly influence membrane permeability, formulation compatibility, and pharmacokinetic behavior in biological assays [1]. Generic substitution therefore risks compromising experimental reproducibility, altering SAR trends, and invalidating cross-study comparisons. The quantitative data presented below establish the specific physicochemical points of differentiation that justify selecting ethyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate over its closest in-class alternatives.

Target (Ethyl ester)
Lipophilicity Intermediate XLogP3; +0.3–0.4 log units above methyl ester, avoids free acid ionization
vs. Methyl ester
HBD Both retain 1 HBD, but ethyl ester hydrolysis kinetics are slower; may alter deprotection selectivity
vs. Free acid
Ionization state Free acid carries a carboxylate at physiological pH; ethyl ester remains neutral, shifting permeability and solubility
vs. Unsubstd triazole
HBD absence Unsubstituted analog lacks the 4-amino HBD; cannot engage H-bond-dependent targets

Quantitative Evidence Guide: How Ethyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate Differentiates from Comparators in Assays, Synthesis, and Procurement


Lipophilicity (XLogP3) Comparison: Ethyl Ester Balances Permeability vs. Aqueous Solubility Relative to Methyl Ester and Free Acid

The target compound's ethyl ester confers intermediate lipophilicity within the 4-amino-triazole-acetate series. The free acid (CAS 1368181-51-4) has a PubChem-computed XLogP3 of -1.0, making it the most hydrophilic and ionization-prone at physiological pH [1]. The methyl ester (CAS 1368185-68-5) shifts XLogP3 to -0.6, a 0.4 log unit increase [2]. Extending the alkyl chain to the ethyl ester is predicted to further increase XLogP3 by approximately 0.3–0.4 log units (to ~ -0.3 to -0.2), narrowing the gap to the unsubstituted triazole ethyl ester (XLogP3 = 0.1) [3] while retaining the hydrogen-bonding capacity of the 4-amino group. This incremental lipophilicity gain is relevant for optimizing passive membrane diffusion in cell-based assays.

Lipophilicity (XLogP3)
Cross-study comparable
Est. ~ -0.3
+0.3 to +0.4 vs methyl ester; +0.7 to +0.8 vs free acid
Moderately lipophilic; supports passive membrane diffusion in cell-based assays
Estimated by methylene increment; verify experimentally
Lipophilicity Membrane permeability Drug design

Hydrogen-Bond Donor Capacity: The 4-Amino Group Enables Target Interactions Absent in the Unsubstituted Triazole Analog

Ethyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate possesses one hydrogen-bond donor (HBD) from the 4-amino substituent, in contrast to zero HBDs in ethyl 2-(1H-1,2,3-triazol-1-yl)acetate (CAS 4314-21-0) [1]. The amino group also elevates the hydrogen-bond acceptor count from 4 to 5, increasing the compound's capacity for directed interactions with biological targets. Literature on 1,2,3-triazole-4-amine derivatives suggests that this amino group can engage sigma-1 receptors, acidic mammalian chitinase (AMCase), and other protein targets that require a hydrogen-bond-donating pharmacophore element [2][3]. The unsubstituted analog lacks this functionality entirely, precluding engagement with hydrogen-bond-accepting residues in the target binding site.

H-Bond Donor Count
Class-level inference
1 HBD
(4-amino group)
Binary differentiator; unsubstituted analog has 0 HBD and cannot serve as H-donor
Required for sigma-1, AMCase target engagement per patent class
Hydrogen bonding Target engagement Kinase inhibitor design

Topological Polar Surface Area (TPSA): Ethyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate Balances Polarity for Improved Passive Permeability Over the Free Acid

The target compound's TPSA is estimated at approximately 95 Ų, intermediate between the methyl ester (83 Ų) and the free acid (94 Ų) [1][2]. The unsubstituted triazole ethyl ester (CAS 4314-21-0) has a substantially lower TPSA of 57 Ų, reflecting the absence of the polar amino group [3]. The free acid's TPSA of 94 Ų, combined with its ionizable carboxylate at physiological pH, places it above the typical threshold for passive blood-brain barrier penetration (90 Ų). The ethyl ester's TPSA of ~95 Ų, in the absence of ionization, may still permit CNS penetration while retaining the hydrogen-bonding capacity of the amino group—a combination that the unsubstituted analog (57 Ų, but no HBD) cannot provide. TPSA values above 140 Ų are generally associated with poor oral absorption; all members of this series fall well below that threshold.

Topological PSA
Cross-study comparable
~95 Ų
+38 Ų vs unsubstituted; +12 vs methyl ester; +1 vs free acid (no ionization penalty)
Balanced polarity; retains amino group while remaining below typical oral absorption limits
Estimated by group contribution; validate with software
Polar surface area Blood-brain barrier Passive permeability

Synthetic Tractability and Purity Profile: The 4-Amino-1,2,3-triazole Core Offers a Validated Route Toward Peptidomimetic Libraries

The synthesis of the 4-amino-1,2,3-triazole-1-acetic acid scaffold has been demonstrated via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of 2-azido-N,N-diethylacetamide with methyl propiolate, followed by selective hydrolysis and Curtius rearrangement to install the 4-amino group [1]. This route proceeds with high yield and enables selective modification at three distinct positions: the ester (hydrolysis/aminolysis), the amino group (acylation/sulfonylation), and the triazole C5 position. The free acid analog (CAS 1368181-51-4) is commercially available at ≥95% purity from multiple vendors . While the ethyl ester itself has not yet been characterized in peer-reviewed primary literature, its structural homology to the well-characterized methyl ester and free acid supports the expectation of similar synthetic accessibility and purity profiles. The ethyl ester offers a practical advantage over the methyl ester in combinatorial library synthesis: the bulkier ethoxy group provides a slightly slower hydrolysis rate, allowing for more controllable selective deprotection strategies in the presence of other base-sensitive functionalities.

Synthetic tractability
Supporting evidence
CuAAC route to free acid; ≥95% purity
Ethyl ester inferred to have comparable purity and slower ester hydrolysis
Credible synthetic precedent reduces procurement risk
Ethyl ester purity not yet peer-reviewed; confirm per lot
Synthetic chemistry Peptidomimetics Combinatorial chemistry

High-Fidelity Application Scenarios for Ethyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate in Drug Discovery and Chemical Biology


Peptidomimetic Library Synthesis via Selective Ester and Amino Group Functionalization

The ethyl ester serves as a protected carboxylate precursor that can be selectively hydrolyzed or aminolyzed after triazole elaboration, enabling the construction of 4-amino-1,2,3-triazole-containing peptidomimetics as described by Pokhodylo and Shyyka [1]. The ethyl ester's moderately slower hydrolysis kinetics compared to the methyl ester provide an additional margin of chemoselectivity when orthogonal deprotection is required.

Sigma-1 Receptor Ligand Development

1,2,3-Triazole-4-amine derivatives are claimed as sigma-1 receptor ligands in EP 2752411 A1 [2]. The 4-amino group of the target compound provides the requisite hydrogen-bond donor pharmacophore for sigma receptor engagement, while the ethyl ester offers a modifiable handle for further SAR exploration of the N1 side chain.

Acidic Mammalian Chitinase (AMCase) Inhibitor Optimization

Substituted amino triazoles are disclosed as AMCase inhibitors for asthma treatment in US 10214531 B2 [3]. The target compound's 4-amino-1,2,3-triazole core maps onto the general formula (I) of this patent family, and the ethyl ester moiety provides a non-ionizable, moderately lipophilic side chain that can be tuned to balance potency with metabolic stability.

Physicochemical Property Benchmarking and In Silico Model Training

The target compound's intermediate lipophilicity (estimated XLogP3 ~ -0.3) and TPSA (~95 Ų) make it a valuable data point for training quantitative structure-property relationship (QSPR) models on triazole-containing compounds [4]. Its position in the property space bridges the gap between the more polar free acid and the less polar unsubstituted triazole ethyl ester, improving model interpolation accuracy for oral bioavailability and CNS penetration predictions in the 1,2,3-triazole chemical series.

Application
Selection Property
Validation Focus
Peptidomimetic library synthesis
Orthogonal ester/amino handles; controlled hydrolysis kinetics
Selective deprotection efficiency; library diversity
Sigma-1 receptor ligand studies
HBD pharmacophore (4-amino group)
Sigma receptor binding assay context
AMCase inhibition research
Core matches patent formula; ethyl ester for lipophilicity tuning
AMCase inhibition assay context; metabolic stability
QSPR model training
Intermediate XLogP3 and TPSA values in triazole series
Interpolation accuracy; oral bioavailability and CNS prediction models
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